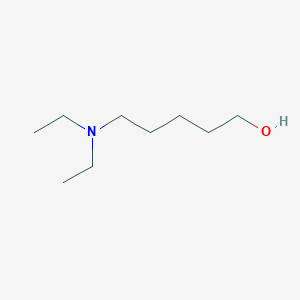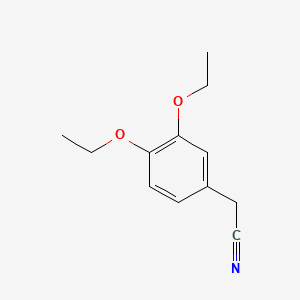
2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid is a chemical compound with the empirical formula C10H7NO3 . It is a solid substance and its molecular weight is 189.17 .
Molecular Structure Analysis
The molecular structure of 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid can be represented by the SMILES stringOC(=O)C1=CC(=O)Nc2ccccc12 . The InChI key for this compound is MFSHNFBQNVGXJX-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid is a solid substance . Its molecular weight is 189.17 .Applications De Recherche Scientifique
Application 1: Inhibitor of Acetylcholinesterase Enzyme
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid derivatives have been synthesized and evaluated as potential inhibitors of the acetylcholinesterase enzyme (AChE). This enzyme plays a crucial role in Alzheimer’s disease, a neurodegenerative disorder characterized by a reduction in cognition and memory .
- Methods of Application or Experimental Procedures : The compounds were synthesized and their biological evaluation in inhibiting AChE was evaluated by an in-house gas chromatography method . For example, compound 7 depicted IC50 of 7 nM and was subsequently evaluated by the in vivo zebra fish model .
- Results or Outcomes : The synthesized carboxamides showed strong potency in inhibiting AChE. Nine compounds from the group had activities higher than or close to donepezil (the positive control, IC50 ca 10 nM). Interestingly, compound 7 showed better recovery from scopolamine-induced dementia than that of donepezil .
Application 2: Synthesis of Heteroannelated Derivatives
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : 4-Hydroxy-2-quinolones, which can be derived from 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid, have been used in the synthesis of heteroannelated derivatives . These derivatives have shown unique biological activities, making them valuable in drug research and development .
- Methods of Application or Experimental Procedures : The synthetic methodology of quinolin-2,4-dione derivatives, which includes 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid, has been used in the synthesis of fused ring systems .
- Results or Outcomes : The synthesis of these heteroannelated derivatives has led to the creation of new compounds with unique biological activities .
Application 3: Synthesis of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid has been used in the synthesis of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate . This compound was synthesized using a triethylamine-mediated O-acylation reaction .
- Methods of Application or Experimental Procedures : The reaction was carried out between 8-hydroxyquinolin-2(1H)-one and 4-chlorobenzoyl chloride in acetonitrile at room temperature .
- Results or Outcomes : The 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate was synthesized in good yield . This methodology is notable for its clean reaction profile and straightforward procedure .
Application 4: Synthesis of Tacrine Analogues
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : A group of new 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized and evaluated as potential inhibitors against the acetylcholinesterase enzyme (AChE). These compounds are considered as tacrine analogues .
- Methods of Application or Experimental Procedures : The compounds were synthesized and their biological evaluation in inhibiting AChE was evaluated by an in-house gas chromatography method . For example, compound 7 depicted IC50 of 7 nM and was subsequently evaluated by the in vivo zebra fish model .
- Results or Outcomes : The synthesized carboxamides showed a strong potency in inhibiting AChE. Nine compounds from the group had activities higher than or close to donepezil (the positive control, IC50 ca 10 nM). Interestingly, compound 7 showed better recovery from scopolamine-induced dementia than that of donepezil .
Application 5: Synthesis of Heterocycles
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : 4-Hydroxy-2-quinolones, which can be derived from 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid, have been used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles have shown unique biological activities .
- Methods of Application or Experimental Procedures : The synthetic methodology of quinolin-2,4-dione derivatives, which includes 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid, has been used in the synthesis of fused ring systems .
- Results or Outcomes : The synthesis of these heterocycles has led to the creation of new compounds with unique biological activities .
Safety And Hazards
Propriétés
IUPAC Name |
2-oxo-1H-quinazoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8(13)7-5-3-1-2-4-6(5)10-9(14)11-7/h1-4H,(H,12,13)(H,10,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRRYHBZGAQICA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=O)N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337340 |
Source


|
| Record name | 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid | |
CAS RN |
99066-77-0 |
Source


|
| Record name | 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1297505.png)




![3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1297518.png)







